molecular formula C11H9Cl2N B15067805 2,3-Dichloro-6,8-dimethylquinoline

2,3-Dichloro-6,8-dimethylquinoline

Cat. No.: B15067805
M. Wt: 226.10 g/mol
InChI Key: MKICMKQZYCGXBS-UHFFFAOYSA-N
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Description

2,3-Dichloro-6,8-dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal and industrial chemistry. The compound’s structure features two chlorine atoms at positions 2 and 3, and two methyl groups at positions 6 and 8 on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6,8-dimethylquinoline typically involves the chlorination of 6,8-dimethylquinoline. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with a carbonyl compound in the presence of an acid catalyst. The reaction conditions often include the use of solvents like methanol, ether, acetonitrile, or dichloromethane, and catalysts such as toluenesulfonic acid, magnesium chloride, or cupric nitrate .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using chlorine gas or other chlorinating agents. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6,8-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like ammonia, primary amines, or thiols in the presence of a base.

    Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

2,3-Dichloro-6,8-dimethylquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6,8-dimethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .

Comparison with Similar Compounds

Uniqueness: 2,3-Dichloro-6,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms at positions 2 and 3 enhances its nucleophilic substitution potential, while the methyl groups at positions 6 and 8 influence its electrophilic substitution reactions .

Properties

Molecular Formula

C11H9Cl2N

Molecular Weight

226.10 g/mol

IUPAC Name

2,3-dichloro-6,8-dimethylquinoline

InChI

InChI=1S/C11H9Cl2N/c1-6-3-7(2)10-8(4-6)5-9(12)11(13)14-10/h3-5H,1-2H3

InChI Key

MKICMKQZYCGXBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)Cl)C

Origin of Product

United States

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